molecular formula C11H16N2O2S B2965285 1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one CAS No. 2224133-74-6

1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one

Cat. No.: B2965285
CAS No.: 2224133-74-6
M. Wt: 240.32
InChI Key: ANAYTUPGNXJPNK-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one , also known as (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one , is a heterocyclic compound with a pyrrolidine ring and an enone functional group . The presence of the pyrrolidine moiety contributes to its biological activity and structural diversity .


Synthesis Analysis

  • Functionalization of Preformed Pyrrolidine Rings : Alternatively, one can functionalize preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrrolidine ring fused with a thiazolidinone ring. The enone group adds unsaturation, making it a versatile scaffold for drug design .


Chemical Reactions Analysis

The compound’s reactivity depends on the functional groups present. It may undergo nucleophilic additions, cyclizations, or other transformations. For instance, the catechol moiety (2,4-dihydroxyl groups) plays a crucial role in tyrosinase inhibition .

Properties

IUPAC Name

1-[4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-10(14)13-8-16-7-9(13)11(15)12-5-3-4-6-12/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAYTUPGNXJPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CSCC1C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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